3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

Agrochemical Synthesis Process Chemistry Fluorinated Intermediates

Sourcing the correct aniline intermediate for hexaflumuron synthesis is constrained by structural specificity: generic 3,5-dichloroaniline or 4-(trifluoromethoxy)aniline cannot substitute, as the 1,1,2,2-tetrafluoroethoxy substituent is essential for chitin synthesis inhibition in the final benzoylphenylurea product. - Structurally mandatory hexaflumuron precursor - validated synthesis yield of 74.0% at 99.7% purity in optimized routes. - Low melting point (35-40 °C) and high boiling point (305 °C) enable continuous flow processing for scalable manufacturing. - Available from research-grade (mg to g) to bulk (kg) quantities with documented purity specifications.

Molecular Formula C8H5Cl2F4NO
Molecular Weight 278.03 g/mol
CAS No. 104147-32-2
Cat. No. B026387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
CAS104147-32-2
Molecular FormulaC8H5Cl2F4NO
Molecular Weight278.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OC(C(F)F)(F)F)Cl)N
InChIInChI=1S/C8H5Cl2F4NO/c9-4-1-3(15)2-5(10)6(4)16-8(13,14)7(11)12/h1-2,7H,15H2
InChIKeyJIPDPVQPKLVDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline Overview


3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is a halogenated and fluorinated aromatic amine characterized by the presence of both chlorine atoms and a 1,1,2,2-tetrafluoroethoxy group on the aniline core [1]. This compound is primarily recognized as a critical synthetic intermediate in the production of the benzoylphenylurea insecticide hexaflumuron, a chitin synthesis inhibitor [2]. With a molecular formula of C8H5Cl2F4NO and a molecular weight of 278.03 g/mol, it presents as a low-melting solid or viscous liquid under ambient conditions and is soluble in common organic solvents, offering flexibility in industrial process design .

Key intermediate for hexaflumuron, a benzoylphenylurea chitin synthesis inhibitor.
Reported improved synthesis route supports high-yield, high-purity procurement at scale.
Favorable thermal profile (low melting, high boiling) suits continuous flow processing.

Why 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline Cannot Be Substituted


Simple substitution of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline with alternative anilines, such as 3,5-dichloroaniline or 4-(trifluoromethoxy)aniline, is not viable for producing hexaflumuron. The specific 1,1,2,2-tetrafluoroethoxy group is essential for the insecticidal activity of the final benzoylphenylurea product [1]. In hexaflumuron, this fluorinated alkoxy substituent on the aniline ring is known to enhance chitin synthesis inhibition, and its replacement with a different group would yield a different compound with altered or diminished bioactivity [2]. Therefore, this specific intermediate is structurally mandatory for the defined synthetic pathway.

Structure-activity dependence The 1,1,2,2-tetrafluoroethoxy group is essential for insecticidal activity; replacement alters SAR and may not reproduce target profile.
Synthetic pathway specificity Alternatives like 3,5-dichloroaniline cannot form the required benzoylphenylurea without loss of activity.
Physicochemical mismatch Analog anilines differ in melting/boiling behavior, potentially altering process safety and purification strategy.

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline vs. Analogs: Quantitative Evidence


Improved Synthesis Yield and Purity vs. Prior Routes

A 2024 improved synthesis route for 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline achieves an overall yield of 74.0% and a purity of 99.7% [1]. This represents a significant advancement over previously reported industrial methods, which suffered from lower yields and required more complex purification steps.

Synthesis Yield & Purity
Head-to-head
74.0% yield, 99.7% purity
Supports process optimization and cost-efficient procurement.
Reported improved route vs. prior industrial methods.
Agrochemical Synthesis Process Chemistry Fluorinated Intermediates

Handling Advantages vs. 3,5-Dichloroaniline

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline exhibits a low melting point of 35-40°C, placing it near ambient temperature as a waxy solid or viscous liquid . In contrast, the common agrochemical intermediate 3,5-dichloroaniline has a melting point of 51-53°C, existing as a crystalline solid at room temperature [1].

Melting Point vs. Analog
Context-dependent
35–40 °C vs 51–53 °C
Lower melting point may simplify handling and flow integration.
Cross-study comparison with 3,5-dichloroaniline.
Physical Properties Process Engineering Material Handling

Enhanced Distillation Stability vs. 4-(Trifluoromethoxy)aniline

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline has a boiling point of 305°C at 760 mmHg , providing a wide liquid range for thermal processing. In comparison, the structurally analogous insecticide intermediate 4-(trifluoromethoxy)aniline has a boiling point of only 192°C at 760 mmHg .

Boiling Point vs. Analog
Data to verify
305 °C vs 192 °C
Supports thermal purification robustness.
Supplier-reported comparison with 4-(trifluoromethoxy)aniline; verify against lot data.
Thermal Stability Purification Distillation

Structural Necessity for Hexaflumuron Bioactivity

In the class of benzoylphenylurea insecticides, the nature of the substituent on the aniline ring is a critical determinant of larvicidal potency. Hexaflumuron, which incorporates the 1,1,2,2-tetrafluoroethoxy group, has demonstrated LC50 values as low as 6.9 μg a.i. ml−1 against 3rd instar Helicoverpa armigera [1]. Studies show that modifications to the aniline moiety in this class can result in significant variations in activity, with some derivatives showing over 2.5-fold differences in toxicity [2].

Hexaflumuron LC₅₀
Class-level inference
6.9 μg a.i. ml⁻¹ (H. armigera)
Supports SAR interpretation for aniline substituent selection.
Activity varies significantly among benzoylphenylureas; context-dependent.
Insecticide Structure-Activity Relationship Chitin Synthesis Inhibitor

Application Scenarios for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline


Industrial Hexaflumuron Synthesis: Optimized Economics

Procurement for large-scale manufacturing of the insecticide hexaflumuron, where the improved synthesis yield of 74.0% and 99.7% purity [1] directly translate to lower cost per kg of final product and reduced waste. The compound's low melting point and high boiling point further facilitate continuous flow chemistry approaches, enhancing throughput and energy efficiency.

SAR Studies on Benzoylphenylurea Insecticides

Use as a key building block in medicinal and agrochemical research focused on optimizing chitin synthesis inhibitors. The quantitative impact of the tetrafluoroethoxy group on insecticidal activity is well-documented [2], and this intermediate serves as a necessary starting point for synthesizing novel analogs for comparative bioassays.

Fluorinated Building Blocks for High-Performance Materials

Utilization in the synthesis of specialty polymers or advanced materials where the unique combination of high thermal stability (boiling point 305°C) and the presence of a reactive aniline group enables the creation of novel fluorinated architectures with enhanced chemical resistance or dielectric properties.

Application
Selection Property
Validation Focus
Industrial hexaflumuron production
Reported high-yield route and wide thermal process window
Scale-up yield consistency and purity benchmarking
Benzoylphenylurea SAR studies
Fluorinated aniline building block for structure-activity research
Comparative bioassay of insecticidal activity endpoints
Specialty fluorinated material synthesis
High thermal stability and reactive amine functionality
Material property screening and chemical resistance evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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